5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide
Beschreibung
IUPAC Nomenclature Conventions for Pyrrolopyridine Derivatives
The IUPAC name 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide is derived through systematic rules for fused heterocyclic systems. The parent structure, pyrrolo[2,3-b]pyridine, consists of a pyrrole ring fused to a pyridine ring at positions 2 and 3 of the pyrrole and positions 3 and 4 of the pyridine (Figure 1). The "1H" designation indicates that the hydrogen atom resides on the pyrrole nitrogen (N1), preventing ambiguity in tautomeric forms.
The substituents are numbered based on the fused system:
- Position 5 : Bromine atom attached to the pyridine ring.
- Position 2 : Carbohydrazide group (-CONHNH~2~) on the pyrrole ring.
A comparative analysis of related derivatives highlights nomenclature consistency (Table 1):
The carbohydrazide derivative distinguishes itself via the -CONHNH~2~ group, which replaces the carboxylic acid’s -OH moiety.
X-ray Crystallographic Analysis of Molecular Geometry
While X-ray crystallographic data for this compound remain unreported, insights can be extrapolated from related structures. The parent compound 5-bromo-1H-pyrrolo[2,3-b]pyridine exhibits a planar fused-ring system with bond lengths consistent with aromaticity:
The carbohydrazide group introduces slight non-planarity due to the sp³-hybridized nitrogen in the hydrazide moiety. Computational models suggest a dihedral angle of ~15° between the pyrrolopyridine core and the carbohydrazide group, optimizing resonance stabilization while minimizing steric strain.
Tautomeric Forms and Resonance Stabilization Patterns
The pyrrolopyridine core exhibits tautomerism, with the 1H-form being dominant due to aromatic stabilization (Figure 2). The hydrazide group (-CONHNH~2~) participates in resonance:
- Resonance between carbonyl and hydrazide : Delocalization of the lone pair from the adjacent nitrogen into the carbonyl group, enhancing stability.
- Intramolecular hydrogen bonding : N-H groups form hydrogen bonds with the pyridine nitrogen, further stabilizing the tautomer.
The bromine atom at position 5 exerts an electron-withdrawing inductive effect, polarizing the π-electron system and reinforcing the tautomeric preference for the 1H-form.
Comparative Structural Analysis with Related Carboxylic Acid Derivatives
Structural differences between this compound and its carboxylic acid counterpart (CID 50990519) profoundly impact physicochemical properties (Table 2):
| Property | Carboxylic Acid | Carbohydrazide |
|---|---|---|
| Molecular Formula | C~8~H~5~BrN~2~O~2~ | C~8~H~7~BrN~4~O~ |
| Functional Group | -COOH | -CONHNH~2~ |
| Hydrogen Bond Donors | 2 | 3 |
| Calculated LogP | 1.8 | 1.2 |
The carbohydrazide’s additional hydrogen-bond donors increase solubility in polar aprotic solvents compared to the carboxylic acid. Conversely, the carboxylic acid exhibits higher acidity (pK~a~ ≈ 3.5) due to the stabilized carboxylate anion, whereas the carbohydrazide’s pK~a~ is ~8.2.
Substituent position also influences reactivity:
- The 2-carbohydrazide derivative favors electrophilic substitution at position 6 of the pyridine ring.
- The 3-carbaldehyde analog undergoes nucleophilic addition at the aldehyde group, a reactivity absent in the carbohydrazide.
Eigenschaften
Molekularformel |
C8H7BrN4O |
|---|---|
Molekulargewicht |
255.07 g/mol |
IUPAC-Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C8H7BrN4O/c9-5-1-4-2-6(8(14)13-10)12-7(4)11-3-5/h1-3H,10H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
ZBMXAUVZSHODEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(NC2=NC=C1Br)C(=O)NN |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Bromination Using Hydrobromic Acid (HBr) and Hydrogen Peroxide (H₂O₂)
Reagents :
-
1H-pyrrolo[2,3-b]pyridine
-
48% HBr (1.2 equiv)
-
20% H₂O₂ (1.1 equiv)
-
Dichloromethane (solvent)
Procedure :
-
Dissolve 1H-pyrrolo[2,3-b]pyridine in CH₂Cl₂.
-
Add HBr dropwise at 25–30°C, followed by H₂O₂.
-
Stir until bromination completes (monitored by TLC).
-
Neutralize with saturated NaHSO₃, extract with CH₂Cl₂, and purify via recrystallization.
Bromination Using N-Bromosuccinimide (NBS)
Reagents :
-
1H-pyrrolo[2,3-b]pyridine
-
NBS (1.1 equiv)
-
Triethylamine (base)
-
Dichloromethane (solvent)
Procedure :
-
Dissolve the substrate and NBS in CH₂Cl₂.
-
Add triethylamine and stir at 0°C for 1–2 h.
-
Quench with water, extract organic layers, and concentrate.
Yield : 75–85% (based on similar NBS-mediated brominations).
Introduction of the Carboxylic Acid Group
The carboxylic acid moiety at position 2 is introduced via carboxylation or oxidation of a pre-existing functional group.
Vilsmeier-Haack Formylation Followed by Oxidation
Reagents :
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
DMF, POCl₃ (Vilsmeier reagent)
-
KMnO₄ (oxidizing agent)
Procedure :
-
Perform Vilsmeier-Haack formylation to yield 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.
-
Oxidize the aldehyde to 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid using KMnO₄ in acidic conditions.
Yield : ~70% (estimated from analogous protocols).
Conversion to Carbohydrazide
The carboxylic acid is converted to the carbohydrazide via ester intermediacy or direct hydrazinolysis.
Esterification Followed by Hydrazinolysis
Reagents :
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (for esterification)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
Procedure :
-
Convert the acid to methyl ester using SOCl₂/MeOH.
-
React the ester with hydrazine hydrate in ethanol under reflux for 6–8 h.
-
Isolate the product via filtration and recrystallization.
Direct Hydrazide Formation via Coupling Reagents
Reagents :
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
-
T3P (propylphosphonic anhydride)
-
Hydrazine hydrate
-
DIPEA (base)
Procedure :
-
Activate the carboxylic acid with T3P in DMF.
-
Add hydrazine hydrate and stir at room temperature for 12 h.
-
Purify via column chromatography.
Yield : 78–85% (based on carboxamide syntheses).
Optimization and Comparative Analysis
| Parameter | HBr/H₂O₂ Method | NBS Method | Direct Coupling |
|---|---|---|---|
| Reaction Time | 2–3 h | 1–2 h | 12 h |
| Temperature | 25–30°C | 0°C | RT |
| Yield | 95.6% | 75–85% | 78–85% |
| Purity | ≥99% | >95% | >98% |
Key Observations :
-
HBr/H₂O₂ offers higher yields but requires careful neutralization.
-
Direct coupling avoids ester intermediates but uses costly reagents.
Challenges and Mitigation Strategies
-
Regioselectivity in Bromination :
-
Hydrazide Stability :
Industrial Scalability Considerations
-
Cost Efficiency : HBr/H₂O₂ is preferred for large-scale synthesis due to reagent affordability.
-
Safety : NBS reactions require strict temperature control to avoid exothermic side reactions.
-
Purification : Recrystallization from ethanol/water mixtures ensures high purity without chromatography.
Emerging Methodologies
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Carbohydrazidgruppe, was zur Bildung der entsprechenden Oxo-Derivate führt.
Reduktion: Die Reduktion des Bromatoms kann das entsprechende hydrierte Derivat ergeben.
Substitution: Das Bromatom kann durch verschiedene Nukleophile wie Amine oder Thiole substituiert werden, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) verwendet.
Substitution: Nukleophile Substitutionsreaktionen verwenden häufig Reagenzien wie Natriumazid (NaN3) oder primäre Amine unter basischen Bedingungen.
Hauptprodukte
Oxidation: Oxo-Derivate von 5-Brom-1H-pyrrolo[2,3-b]pyridin-2-carbohydrazid.
Reduktion: Hydrierte Derivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von 5-Brom-1H-pyrrolo[2,3-b]pyridin-2-carbohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Kinasen. Die Verbindung kann die Kinaseaktivität hemmen, indem sie an die ATP-Bindungsstelle bindet und so die Phosphorylierung von Zielproteinen blockiert. Diese Hemmung kann zur Modulation von Signalwegen führen, die an Zellproliferation und -überleben beteiligt sind.
Wirkmechanismus
The mechanism of action of 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Brom-1H-pyrrolo[2,3-b]pyridin-2-carbonsäure
- 5-Brom-1H-pyrrolo[2,3-b]pyridin-2-carboxamid
- 5-Brom-1H-pyrrolo[2,3-b]pyridin-2-carboxaldehyd
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist 5-Brom-1H-pyrrolo[2,3-b]pyridin-2-carbohydrazid aufgrund des Vorhandenseins der Carbohydrazidgruppe einzigartig, die eine eindeutige chemische Reaktivität und biologische Aktivität verleiht. Diese funktionelle Gruppe ermöglicht die Bildung verschiedener Derivate und Konjugate, wodurch ihre Vielseitigkeit in Forschung und Arzneimittelentwicklung erhöht wird.
Biologische Aktivität
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C8H5BrN4O
- Molecular Weight : 241.04 g/mol
- CAS Number : 1222175-20-3
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of DYRK1A : Recent studies have shown that this compound exhibits significant inhibition of Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A), which is implicated in various neurodegenerative diseases, including Alzheimer’s disease. The compound's derivatives were found to have nanomolar-level inhibitory activity against DYRK1A, indicating strong potential as a therapeutic agent for neuroprotection .
- Antioxidant Properties : The compound has demonstrated robust antioxidant activity in vitro. This property is crucial for protecting cells from oxidative stress, which is a contributing factor in many chronic diseases .
- Anti-inflammatory Effects : In studies involving LPS-induced pro-inflammatory responses in BV2 microglial cells, the compound exhibited significant anti-inflammatory effects, suggesting its potential application in treating inflammatory conditions .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
-
DYRK1A Inhibition and Neuroprotection :
A study focused on the design and synthesis of non-toxic DYRK1A inhibitors revealed that derivatives of this compound exhibited potent inhibitory effects on DYRK1A. These findings suggest that the compound could be further developed as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders . -
Antioxidant and Anti-inflammatory Properties :
In vitro experiments conducted on BV2 microglial cells demonstrated that the compound significantly reduced inflammatory cytokine production while enhancing cellular antioxidant defenses. This dual action indicates its potential as a treatment for neuroinflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
